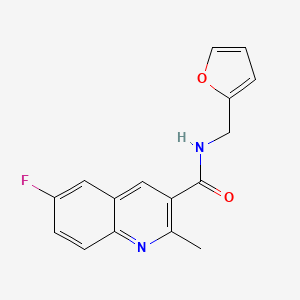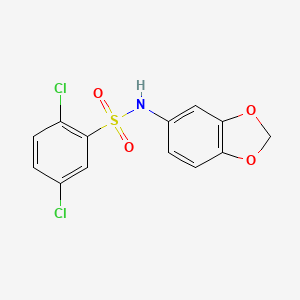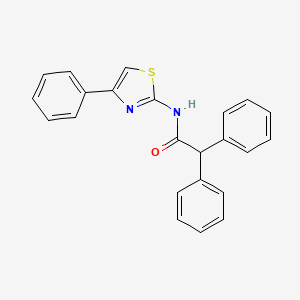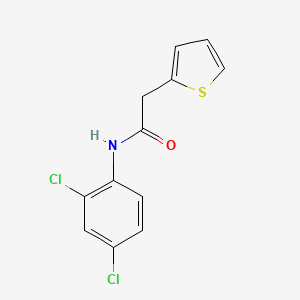
N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as CMMD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CMMD belongs to the class of thiourea derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea exerts its biological activities by modulating various signaling pathways. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to inhibit the activity of MMP-9, an enzyme that plays a key role in cancer cell invasion and metastasis. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to activate AMPK, a protein kinase that regulates energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has also been found to inhibit the expression of COX-2, an enzyme that plays a key role in inflammation. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to improve glucose tolerance and insulin sensitivity by increasing the expression of GLUT4, a glucose transporter protein.
实验室实验的优点和局限性
One of the advantages of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its ease of synthesis and high purity. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is also relatively stable and can be stored for long periods of time. However, one of the limitations of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, which can make it challenging to design experiments to study its biological activities.
未来方向
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea. One potential area of research is the development of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea needs to be further elucidated to fully understand its biological activities. Finally, the safety and toxicity of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea need to be thoroughly evaluated before it can be considered for clinical use.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is a promising synthetic compound that has potential therapeutic applications in various fields of research. Its ease of synthesis and high purity make it an attractive candidate for further investigation. The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea needs to be further elucidated to fully understand its biological activities. Furthermore, the development of N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea derivatives with improved solubility and bioavailability could lead to the discovery of novel therapeutic agents.
合成方法
N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized using a simple one-pot reaction between 4-chloro-2-methylphenyl isothiocyanate and 3-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine in anhydrous dichloromethane solvent. The product is then purified using column chromatography to obtain pure N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea. The synthesis method is relatively simple and yields high purity product.
科学研究应用
N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic activities. N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been found to possess antibacterial activity against various bacterial strains. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-8-13(17)6-7-15(11)19-16(21)18-10-12-4-3-5-14(9-12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSKXAARXIOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(3-methoxybenzyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)




![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5768696.png)
![4-methoxy-3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B5768701.png)
![N''-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide hydrochloride](/img/structure/B5768709.png)
![3-(4-chlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5768729.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)